molecular formula C16H17BrN2 B2952311 (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195984-33-9

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Número de catálogo: B2952311
Número CAS: 195984-33-9
Peso molecular: 317.23
Clave InChI: YWBSWMDDCHWDDE-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: is a complex organic compound characterized by its benzyl group and bromo substituent on a tetrahydrobenzo[e][1,4]diazepine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine . Key steps may include:

  • Bromination: : Introduction of the bromo group at the 7th position of the benzene ring.

  • Formation of the Diazepine Ring: : Cyclization reactions to form the diazepine structure.

  • Benzyl Group Addition: : Introduction of the benzyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.

  • Reduction: : Reduction of the diazepine ring or other substituents.

  • Substitution: : Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions often use alkyl halides or amines in the presence of a base.

Major Products Formed

  • Oxidation: : Benzaldehyde, benzoic acid, and their derivatives.

  • Reduction: : Reduced forms of the diazepine ring or other substituents.

  • Substitution: : Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: has applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the biological activity and potential therapeutic uses.

  • Medicine: : Investigating its potential as a pharmaceutical agent.

  • Industry: : Use in the development of new materials and chemical processes.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism may involve binding to a receptor site, inhibiting an enzyme, or modulating a signaling pathway. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparación Con Compuestos Similares

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: can be compared to other similar compounds, such as:

  • Benzodiazepines: : Commonly used for their anxiolytic and sedative properties.

  • Bromo-substituted benzene derivatives: : Used in various organic synthesis processes.

  • Diazepine derivatives: : Studied for their potential biological activities.

Each of these compounds has unique structural features and applications, highlighting the distinctiveness of This compound .

Propiedades

IUPAC Name

(3R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2/c17-14-6-7-16-13(9-14)10-18-15(11-19-16)8-12-4-2-1-3-5-12/h1-7,9,15,18-19H,8,10-11H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBSWMDDCHWDDE-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.